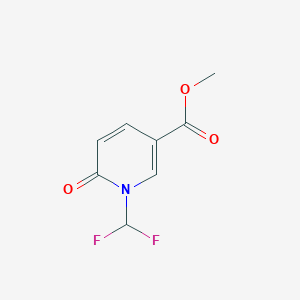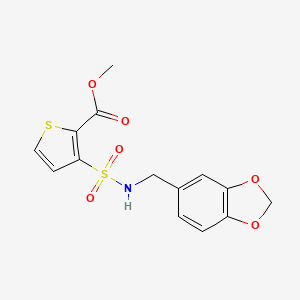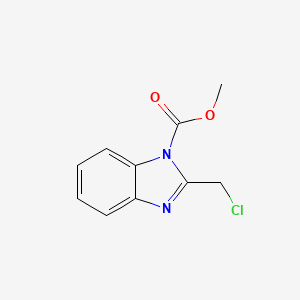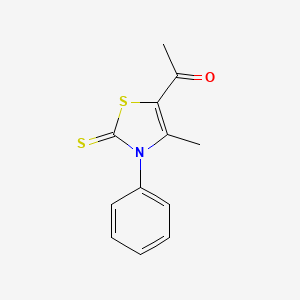
2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione
Beschreibung
The compound 2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione is a derivative of isoquinoline-1,3-dione, which is a scaffold that has been studied for its potential in inhibiting HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. The related compound 2-hydroxyisoquinoline-1,3(2H,4H)-dione has shown the ability to form complexes with metal ions such as Mg(2+) and Mn(2+), which is significant for its biological activity .
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, a new and efficient strategy for synthesizing 3-substituted 1-hydroxybenz[g]isoquinoline-5,10-diones has been reported, which involves the reaction of 2-methoxycarbonyl-1,4-naphthoquinone with different pyridinium salts under Krohnke conditions . This method's efficiency depends on the substitution pattern of the aromatic nucleus in the pyridinium salts, which could be relevant for synthesizing derivatives of 2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione.
Molecular Structure Analysis
The molecular structure of isoquinoline-1,3-dione derivatives has been characterized using various techniques, including X-ray diffraction. For example, the crystal and molecular structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione, a related compound, has been determined, revealing that the molecule is not planar and has a significant dihedral angle between the isoindoline and phenyl rings . This information is crucial as it can influence the intermolecular interactions and the biological activity of the compound.
Chemical Reactions Analysis
The reactivity of isoquinoline-1,3-dione derivatives with metal ions has been studied, showing that 2-hydroxyisoquinoline-1,3(2H,4H)-dione can undergo redox reactions with Mn(2+) to produce superoxide anions . Additionally, the reaction of o-methoxycarbonyl-phenyl isocyanate with aminoalkyl orthophosphoric and sulfuric acids has been explored, leading to the formation of tetrahydroquinazoline-2,4-dione derivatives . These reactions are indicative of the potential chemical behavior of 2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline-1,3-dione derivatives are influenced by their molecular structure and the presence of substituents. The crystallographic analysis provides insights into the solid-state properties, such as the unit cell parameters and the presence of intermolecular hydrogen bonds, which can affect the compound's solubility, stability, and reactivity . The interaction with metal ions also suggests that the compound may have chelating properties, which could be relevant for its biological activity .
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-4H-isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-14-9-5-4-8-13(14)17-15(18)10-11-6-2-3-7-12(11)16(17)19/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAWVNADRTWTGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367858 | |
| Record name | 2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106128-44-3 | |
| Record name | 2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Methylsulfanyl)methyl]aniline](/img/structure/B3022330.png)
![Hydrazine, [2-(methylthio)phenyl]-](/img/structure/B3022331.png)
![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3022333.png)




![methyl (2E)-3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate](/img/structure/B3022345.png)




![2-[2-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]phenol](/img/structure/B3022352.png)
![1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B3022353.png)